molecular formula C9H19N3O B1487906 2-(3-aminoazetidin-1-yl)-N-tert-butylacetamide CAS No. 1341536-52-4

2-(3-aminoazetidin-1-yl)-N-tert-butylacetamide

Cat. No. B1487906
M. Wt: 185.27 g/mol
InChI Key: DMIFQFUJOYHLMX-UHFFFAOYSA-N
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Description

Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides . They are structurally similar to the β-lactam antibiotics, which include penicillins and cephalosporins . These compounds are of great interest in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

Azetidinones can be synthesized through various methods. One such method involves the use of molecular iodine as a catalyst under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones .


Molecular Structure Analysis

The molecular structure of azetidinones consists of a four-membered β-lactam ring. The ring contains a nitrogen atom and a carbonyl group .


Chemical Reactions Analysis

Azetidinones can undergo a variety of chemical reactions. For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction to form novel heterocyclic amino acid derivatives .


Physical And Chemical Properties Analysis

Azetidinones are typically solid at room temperature . They have a molecular weight that can vary depending on the specific substituents attached to the azetidinone ring .

Scientific Research Applications

Structure-Activity Relationship Studies

Research on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor highlights the optimization of potency for anti-inflammatory and antinociceptive activities. These studies involve systematic modifications of the core moieties and substituents, showcasing the application of azetidine and related structures in medicinal chemistry (Altenbach et al., 2008).

Enantioselective Synthesis

The enantioselective intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides demonstrates the utility of chiral catalysts in synthesizing cyclic structures, relevant to the development of pharmaceuticals and materials science (Doyle et al., 1994).

Neuropeptide Y2 Receptor Agonists

A study on selective neuropeptide Y2 receptor polyethylene glycol-conjugated peptide agonists for obesity management exemplifies the role of peptide-based therapies in addressing metabolic disorders, showing the broader implications of peptide modification and conjugation strategies in therapeutic development (Ortiz et al., 2007).

Elastase Inhibitors

Research on 1-alkoxycarbonyl-3-bromoazetidin-2-ones explores potential applications as elastase inhibitors, highlighting the exploration of azetidinones in enzyme inhibition and the development of anti-inflammatory agents (Beauve et al., 1999).

Synthesis of Antibacterials

The synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone antibacterials demonstrates the application of azetidine and oxazolidinone derivatives in the development of new antibacterial agents, crucial for combating antibiotic resistance (Perrault et al., 2003).

Safety And Hazards

Like all chemicals, azetidinones should be handled with care. They may pose certain hazards, such as being harmful if swallowed or causing skin irritation . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Research into azetidinones is ongoing, with many potential future directions. For instance, new synthetic routes for the preparation of azetidinone derivatives are being explored . Additionally, the development of azetidinones with improved pharmacological properties is a key area of focus .

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-tert-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-9(2,3)11-8(13)6-12-4-7(10)5-12/h7H,4-6,10H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIFQFUJOYHLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N-tert-butylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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